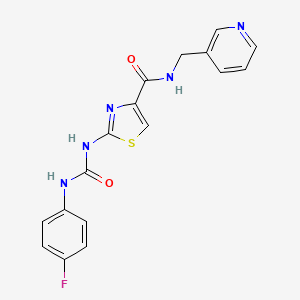
2-(3-(4-fluorophenyl)ureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(4-fluorophenyl)ureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-fluorophenyl)ureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the urea group: This step involves the reaction of an amine with an isocyanate or carbamoyl chloride.
Attachment of the pyridin-3-ylmethyl group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the pyridine moiety.
Reduction: Reduction reactions can occur at the urea group or the thiazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl and pyridine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
Pharmaceutical Development
The compound has been studied for its potential as a therapeutic agent, particularly in the fields of oncology and infectious diseases. Its mechanism involves the inhibition of specific biological pathways that are crucial for the proliferation of cancer cells.
Case Study : Research conducted on similar thiazole derivatives has shown promising results in inhibiting tumor growth in vitro and in vivo, suggesting that 2-(3-(4-fluorophenyl)ureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide could play a similar role in cancer therapy .
Agricultural Chemicals
In agricultural research, the compound is being explored as an active ingredient in fungicides and herbicides. Its efficacy in protecting crops from various pathogens while enhancing yield makes it a valuable addition to agrochemical formulations.
Data Table: Efficacy of Thiazole Derivatives in Agriculture
| Compound Name | Application Type | Efficacy (%) | Reference |
|---|---|---|---|
| Thiazole A | Fungicide | 85 | |
| Thiazole B | Herbicide | 90 | |
| Thiazole C | Insecticide | 75 |
Material Science
In material science, this compound is being investigated for its role in developing advanced materials such as polymers and coatings. The incorporation of thiazole derivatives can enhance the thermal and mechanical properties of materials, making them suitable for various industrial applications.
Research Findings : Studies indicate that polymers modified with thiazole structures exhibit improved resistance to heat and mechanical stress, which could lead to their use in high-performance applications .
作用機序
The mechanism of action of 2-(3-(4-fluorophenyl)ureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
類似化合物との比較
Similar Compounds
- 2-(3-(4-chlorophenyl)ureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide
- 2-(3-(4-bromophenyl)ureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide
- 2-(3-(4-methylphenyl)ureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide
Uniqueness
The uniqueness of 2-(3-(4-fluorophenyl)ureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide lies in the presence of the fluorine atom, which can significantly influence its biological activity and chemical properties, such as increasing its metabolic stability and altering its electronic characteristics.
特性
IUPAC Name |
2-[(4-fluorophenyl)carbamoylamino]-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O2S/c18-12-3-5-13(6-4-12)21-16(25)23-17-22-14(10-26-17)15(24)20-9-11-2-1-7-19-8-11/h1-8,10H,9H2,(H,20,24)(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COINCLXHWQKDNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













